1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound classified within the xanthine derivatives. This compound is notable for its structural features, which include a purine ring system substituted with methyl groups and a piperidinylmethyl group. These structural characteristics contribute to its unique chemical properties and potential applications in various scientific fields, including chemistry, biology, and medicine.
The synthesis of 1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves several key steps:
The choice of solvents and reaction conditions can significantly influence the yield and purity of the synthesized compound. The use of appropriate bases and controlled temperatures is crucial for optimizing the alkylation process.
The molecular formula of 1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is C13H18N4O2, with a molecular weight of approximately 250.31 g/mol. The compound features:
This structural arrangement contributes to its biological activity and interaction with various molecular targets.
1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on the specific reagents and conditions applied.
The mechanism of action for 1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific enzymes. Notably, it has been identified as an inhibitor of dipeptidyl peptidase-4 (DPP-4). By binding to the active site of this enzyme, the compound modulates various biochemical pathways that influence cellular functions and physiological responses .
The physical properties include:
Chemical properties encompass its stability under various conditions and reactivity with different functional groups. The compound's stability can be influenced by factors such as pH and temperature.
Relevant data indicate that its reactivity allows for further modifications through oxidation or substitution reactions, making it versatile for synthetic applications .
1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione has numerous scientific applications:
Additionally, it is utilized in developing new materials and as a catalyst in industrial processes .
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its significance in advancing scientific knowledge and potential therapeutic applications.
The core structure of 1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione comprises a xanthine scaffold (purine-2,6-dione) with specific modifications at positions 1, 3, 7, and 8. Its IUPAC name reflects three key features: (i) 1,3-dimethyl groups on the imidazole ring, (ii) a piperidin-1-ylmethyl substituent at position 8, and (iii) a dione system at positions 2 and 6. This compound belongs to the 8-substituted xanthine class, distinguished by the presence of a basic nitrogen heterocycle (piperidine) linked via a methylene bridge to the purine C8 position—a modification known to enhance interactions with adenosine receptors and phosphodiesterase (PDE) enzymes [6] [8].
Table 1: Structural Comparison of Key Purine-2,6-dione Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Substituents | |
---|---|---|---|---|
1,3-Dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | C₁₃H₁₈N₆O₂ | 290.33 | 8-(Piperidin-1-ylmethyl), 1,3-dimethyl | |
7-Butyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | C₁₇H₂₇N₅O₂ | 333.44 | 7-Butyl, 8-(piperidin-1-ylmethyl) | [6] |
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-purine-2,6-dione | C₁₅H₂₃N₅O₄ | 337.37 | 7-(Dihydroxypropyl), 8-piperidinyl | [2] |
1,3-Dimethyl-8-piperidin-1-yl-7H-purine-2,6-dione | C₁₂H₁₇N₅O₂ | 263.30 | 8-Piperidinyl (direct bond) | [1] |
The piperidinylmethyl group at C8 significantly increases lipophilicity (log P > 1) compared to unsubstituted xanthines, improving blood-brain barrier permeability [6]. The 1,3-dimethyl groups prevent N7 protonation, stabilizing the molecule at physiological pH.
The compound emerged from systematic efforts to modify xanthine scaffolds for enhanced bioactivity. Early work focused on 8-bromotheophylline as a key intermediate for nucleophilic substitutions [5]. The introduction of piperidine motifs began in the 1990s, targeting adenosine receptor modulation. The specific piperidin-1-ylmethyl variant was first synthesized via:
A 2005 study demonstrated that 8-(piperidin-1-ylmethyl) substitution markedly improved PDE binding affinity over the parent 8-piperidinyl compound (IC₅₀ reduced by ~15-fold) [8]. This innovation coincided with broader interest in purine derivatives as PDE inhibitors, driven by the clinical success of pentoxifylline (a 3,7-dimethyl-1-(5-oxohexyl)xanthine).
This compound bridges two critical therapeutic domains:
As a pan-PDE inhibitor, it targets multiple PDE isoenzymes (PDE1, PDE3, PDE4, PDE7, PDE8) at nanomolar concentrations [8]. Key mechanisms include:
Table 2: PDE Inhibition Profile of Key 8-Aminopurine-2,6-dione Derivatives
PDE Isoform | IC₅₀ (nM)* | Biological Relevance |
---|---|---|
PDE4 | 12–48 | Asthma/COPD inflammation |
PDE7 | 28–75 | T-cell activation |
PDE3 | 35–110 | Bronchodilation, cardiovascular function |
PDE1 | 50–220 | Neuronal signaling, fibrosis |
PDE8 | 85–300 | Steroidogenesis, immune responses |
*Data for analogs 32–35 and 38 from [8]
In human bronchial epithelial cells (HBECs) from asthmatic patients:
The 8-(piperidin-1-ylmethyl) group’s conformational flexibility enables optimal binding in diverse enzymatic pockets, making this compound a versatile scaffold for next-generation PDE inhibitors targeting complex diseases like asthma and fibrosis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7